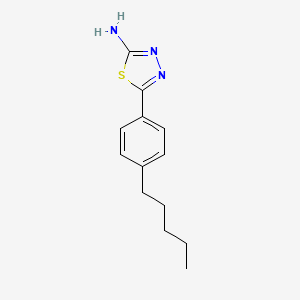

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine

説明

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative featuring a pentylphenyl substituent at the 5-position of the heterocyclic core. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The pentylphenyl group, a hydrophobic alkyl chain, may enhance lipophilicity and membrane permeability compared to shorter-chain or polar substituents.

特性

IUPAC Name |

5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVUAUKYRCXIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-pentylbenzoyl chloride with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

化学反応の分析

Types of Reactions

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C_{13}H_{16}N_{4}S

- Molecular Weight : 252.36 g/mol

The structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine contribute significantly to its biological properties and its potential applications in pharmaceuticals and material sciences.

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit anticancer properties by inhibiting DNA and RNA synthesis. For instance, studies have shown that various derivatives can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) . Specifically, compounds derived from this compound have been found to significantly reduce cell viability in cancerous cells, indicating their potential as therapeutic agents .

Antimicrobial Properties

This compound has shown significant antibacterial and antifungal activities against various strains. For example:

- Effective against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.

- Minimum inhibitory concentrations (MIC) for some derivatives were lower than standard antibiotics like streptomycin and fluconazole .

Agricultural Applications

Agrochemicals

this compound is utilized in the formulation of agrochemicals. It acts as a fungicide or herbicide, enhancing crop protection and improving yield and quality. The compound's stability and reactivity make it a valuable component in developing effective agricultural chemicals .

Material Science

Development of Advanced Materials

This compound is explored for its potential in developing advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and resistance, making it suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Techniques

this compound serves as a reagent in analytical chemistry. It aids in the detection and quantification of specific substances in complex mixtures . This application is crucial for environmental monitoring and quality control in pharmaceuticals.

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Molecular Sciences investigated a series of thiadiazole derivatives including this compound. The results indicated that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cancer cells after a 48-hour incubation period . This highlights the potential of these compounds in cancer treatment.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of 1,3,4-thiadiazole derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria with inhibition zones exceeding those of standard antibiotics . This reinforces the compound's potential for development into effective antimicrobial agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Anticancer and antimicrobial activities; potential drug candidates for various diseases. |

| Agriculture | Used in agrochemical formulations as fungicides/herbicides to enhance crop yield and protection. |

| Material Science | Development of durable materials such as polymers and coatings. |

| Analytical Chemistry | Acts as a reagent for detecting specific substances in complex mixtures. |

作用機序

The mechanism of action of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

類似化合物との比較

Structural Analysis

- Planarity : The thiadiazole ring is planar (mean deviation: 0.0042 Å), facilitating π-π stacking in biological targets .

Comparison with Structural Analogs

Key Observations :

- Fluorophenyl Derivatives : Exhibit strong anticancer activity due to electron-withdrawing fluorine enhancing target binding .

- Methyl/Ethyl Derivatives : Shorter chains show moderate bioactivity, likely due to balanced hydrophobicity .

- Pentylphenyl : The longer alkyl chain may improve pharmacokinetics but could reduce aqueous solubility, a trade-off observed in drug design.

Electronic and Steric Effects

Market and Industrial Relevance

- Fluorophenyl Derivatives : Dominant in pharmaceutical research due to proven bioactivity and commercial demand (e.g., projected market growth to 2025) .

- Alkylphenyl Derivatives (e.g., pentyl) : Less explored but hold promise for niche applications requiring prolonged half-life or tissue penetration.

生物活性

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{13}H_{16}N_{4}S

- Molecular Weight : 252.36 g/mol

The presence of the thiadiazole ring, along with the pentylphenyl substituent, significantly influences its biological properties.

Biological Activity Overview

-

Anticancer Activity :

- Thiadiazole derivatives have been reported to exhibit anticancer properties by inhibiting DNA and RNA synthesis without affecting protein synthesis. They may also inhibit key kinases involved in tumorigenesis .

- In vitro studies have shown that various thiadiazole derivatives can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) .

-

Antimicrobial Activity :

- Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antibacterial and antifungal activities against various strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger .

- The minimum inhibitory concentrations (MIC) for some derivatives are reported to be lower than standard antibiotics like streptomycin and fluconazole .

- Other Pharmacological Activities :

Table 1: Summary of Biological Activities of this compound

Case Study 1: Anticancer Properties

In a study evaluating various 1,3,4-thiadiazole derivatives for their cytotoxic effects on cancer cell lines, this compound was found to exhibit an IC50 value indicating significant cytotoxicity against HepG-2 cells. The mechanism was attributed to the inhibition of key regulatory pathways involved in cell division .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of several thiadiazole derivatives demonstrated that this compound showed promising results against both bacterial and fungal strains. The study reported MIC values lower than those of conventional antibiotics for certain strains .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleic Acid Synthesis : The compound interferes with DNA and RNA synthesis pathways critical for cancer cell proliferation.

- Kinase Inhibition : It may inhibit specific kinases that play a role in cellular signaling related to growth and survival in cancer cells.

- Membrane Disruption : The hydrophobic nature of the pentyl group enhances its ability to disrupt microbial membranes.

Q & A

Q. What are the established synthetic routes for 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 4-pentylbenzoic acid with thiosemicarbazide under reflux conditions. Key parameters include temperature (90–100°C), stoichiometric ratios (1:1 for acid to thiosemicarbazide), and acid catalysts like POCl₃. Precipitation is achieved by pH adjustment (8–9) using ammonia, followed by recrystallization from DMSO/water mixtures . Yield optimization requires precise control of reflux time (3–6 hours) and purification methods.

Q. How is the crystal structure of this compound resolved, and what are its key structural features?

Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals a monoclinic P2₁/c space group with unit cell parameters a = 14.012 Å, b = 9.130 Å, c = 10.938 Å, and β = 100.64°. The thiadiazole and phenyl rings form a dihedral angle of 29.9°, stabilized by intramolecular C–H···S interactions. Intermolecular N–H···N hydrogen bonds create centrosymmetric dimers, critical for crystal packing (R factor = 0.066, wR = 0.179) .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular assembly of this compound?

N–H···N hydrogen bonds (2.782–2.85 Å) drive dimerization, while C–H···S contacts (2.54–2.67 Å) stabilize intramolecular geometry. These interactions are validated via Hirshfeld surface analysis, with hydrogen-bond donor/acceptor ratios quantified using SHELXL refinement . Disruption of these interactions (e.g., via solvent polarity changes) alters crystallization behavior.

Q. What computational methods are used to predict electronic properties and vibrational spectra?

Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (∼4.5 eV), electrostatic potential maps, and vibrational frequencies. Predicted IR bands (e.g., N–H stretch at 3350 cm⁻¹, C=S at 1250 cm⁻¹) correlate with experimental FT-IR data. Mulliken charges reveal electron-deficient thiadiazole rings, guiding reactivity studies .

Q. How is the compound evaluated for biological activity, and what mechanisms are proposed?

Antiparasitic assays against Trypanosoma cruzi show >60% inhibition at 12.5 mM, linked to thiadiazole-mediated disruption of parasite membrane proteins. Enzyme inhibition studies (e.g., Sortase A) use IC₅₀ measurements (∼26 μM) and covalent docking simulations to identify active-site interactions .

Q. What strategies optimize synthesis efficiency for scaled-up production?

Ultrasound-assisted synthesis reduces reaction time by 40% (from 6 to 3.5 hours) and improves yield (73% → 89%) via cavitation-enhanced mixing. Catalytic Mn(II) or Fe(III) salts further accelerate cyclization steps in thiadiazole formation .

Q. How are crystallographic data discrepancies addressed during refinement?

SHELXL refinement resolves conflicts (e.g., R-factor > 0.05) by adjusting thermal parameters and hydrogen atom positions. Twinning or absorption corrections (ψ-scan) mitigate data anisotropy. High data-to-parameter ratios (>15:1) ensure model reliability .

Q. What functionalization strategies expand the compound’s applicability?

Schiff base derivatives are synthesized via condensation with aldehydes (e.g., anthracene-9-carbaldehyde), forming bioactive complexes (m.p. 279°C, 73% yield). Phosphonate derivatives are generated by reacting with diethyl phosphite, enabling applications in metal-organic frameworks .

Q. How do structural analogs compare in activity?

Substituting the pentyl group with nitro (5-(4-nitrophenyl)-) or trifluoromethyl (5-(4-CF₃-phenyl)-) groups enhances antiparasitic activity (95% inhibition at 6.2 mM) but reduces solubility. Comparative XRD studies reveal steric effects on dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。